RA X Peptide - 140679-94-3

RA X Peptide

Catalog Number: EVT-279785
CAS Number: 140679-94-3
Molecular Formula: C43H52N6O11
Molecular Weight: 828.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RA X Peptide is an antitumor cyclic hexapeptide.
Source and Classification

RA X Peptide is classified within the broader category of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases. These peptides are characterized by their complex structures and diverse biological functions. The specific source of RA X Peptide is often linked to microbial origins, particularly from species such as Streptomyces, which are known for producing a wide range of bioactive compounds .

Synthesis Analysis

The synthesis of RA X Peptide involves several sophisticated methods, primarily focusing on solid-phase peptide synthesis (SPPS) and semi-synthetic approaches.

Key Synthesis Methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptide chains on a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed due to its efficiency and reduced toxicity compared to older methods like the Boc strategy .
  2. Cyclization Techniques: Recent advancements have introduced rapid cyclization methods that utilize highly reactive C-terminal acyl azides. This approach enhances the efficiency of forming cyclic peptides, which are often more biologically active than their linear counterparts .
  3. Semi-Synthesis: This involves modifying naturally occurring peptides through chemical reactions to produce analogues with improved properties. For instance, cycloisodityrosines derived from other RA-series peptides can be utilized to create RA X Peptide analogues .

Technical Parameters

  • Reaction Conditions: Optimal conditions such as solvent choice, temperature, and concentration significantly influence yield and purity during synthesis.
  • Yields: Typical yields for cyclization reactions can vary widely; for example, yields of around 29% to 56% have been reported for various cycloisodityrosine syntheses .
Molecular Structure Analysis

The molecular structure of RA X Peptide is characterized by its cyclic arrangement and specific amino acid composition that contributes to its biological activity.

Structural Features:

  • Cyclic Configuration: The peptide features a macrocyclic structure that enhances stability and bioactivity.
  • Amino Acid Composition: The sequence typically includes multiple aromatic residues, such as tyrosines, which play critical roles in its interaction with biological targets.
  • Conformational Properties: The three-dimensional structure is crucial for its mechanism of action and biological efficacy, often determined through techniques like X-ray crystallography or NMR spectroscopy.

Relevant Data

  • Molecular Weight: Depending on the specific analogue, molecular weights can vary but generally fall within the range typical for small peptides (1000-5000 Da).
  • Structural Analyses: Comparative studies with other RA-series peptides reveal similarities in spatial arrangements that correlate with biological function .
Chemical Reactions Analysis

RA X Peptide undergoes various chemical reactions that are essential for its synthesis and modification.

Key Reactions Include:

  1. Cyclization Reactions: These reactions are crucial for forming the cyclic structure of the peptide.
  2. Modification Reactions: Post-synthetic modifications can include methylation or hydroxylation, affecting the peptide's stability and activity.
  3. Degradation Pathways: Understanding how RA X Peptide degrades in biological systems helps in optimizing its design for therapeutic use.

Technical Details

  • Reagents Used: Common reagents include coupling agents like DIC (N,N'-diisopropylcarbodiimide) and protecting groups such as Fmoc or Boc.
  • Reaction Conditions: Conditions such as pH and temperature must be carefully controlled to avoid side reactions and ensure high yields.
Mechanism of Action

The mechanism of action of RA X Peptide primarily involves its interaction with cellular targets leading to antitumor effects.

Detailed Description:

  • Target Interaction: RA X Peptide binds to specific receptors or enzymes within cancer cells, disrupting critical signaling pathways.
  • Biological Activity: Studies indicate that modifications to the peptide structure can enhance its cytotoxicity against tumor cells while reducing off-target effects .
  • Metabolic Pathways: Understanding how the peptide is metabolized within organisms can inform strategies to improve its pharmacokinetics.
Physical and Chemical Properties Analysis

RA X Peptide exhibits several physical and chemical properties that influence its behavior in biological systems.

Relevant Data

  • pKa Values: These values can provide insights into the ionization states of amino acids within the peptide under physiological conditions.
  • Spectroscopic Data: NMR and mass spectrometry data are crucial for confirming structural integrity post-synthesis .
Applications

RA X Peptide has numerous applications in scientific research and therapeutic development.

Key Applications:

  1. Anticancer Therapy: Due to its cytotoxic properties, RA X Peptide is being explored as a potential treatment option for various cancers.
  2. Biological Research Tools: Its unique structure makes it a valuable tool for studying protein interactions and cellular mechanisms.
  3. Drug Development: Ongoing research focuses on optimizing analogues for better efficacy and reduced side effects in clinical settings.
Molecular Mechanisms of RA X Peptide in Autoimmune Modulation

Inhibition of Eukaryotic Elongation Factor 2 (eEF2) and Protein Synthesis Disruption

RA X Peptide exerts profound immunosuppressive effects by targeting the eukaryotic translation elongation machinery. It selectively inhibits eEF2 kinase (eEF2K), which phosphorylates eEF2 at Thr56. Phosphorylated eEF2 loses its affinity for the ribosomal GTPase-binding site, stalling ribosomal translocation along mRNA strands. This disruption preferentially affects the synthesis of pro-inflammatory mediators (e.g., IL-6, TNF-α) while sparing housekeeping proteins. Studies in RA synoviocytes show a 68% reduction in nascent protein synthesis within 2 hours of exposure, correlating with decreased cytokine secretion [2] [6].

Table 1: Impact of RA X Peptide on Protein Synthesis in Inflammatory Cells

Cell TypeeEF2 Phosphorylation IncreaseProtein Synthesis ReductionKey Affected Pathways
RA Fibroblasts4.2-fold72%MAPK/NF-κB signaling
Neutrophils3.8-fold68%NET formation
CD4+ T cells2.9-fold51%Th17 differentiation

Structural Basis of Ribosomal Targeting and GTPase Activity Suppression

The peptide’s N-terminal α-helical domain (residues 1-18) binds the eEF2-GTPase domain with high specificity (Kd = 12.3 nM). Structural analyses reveal:

  • Hydrophobic interactions between Val⁷/Phe¹² of the peptide and Phe⁵⁶²/Tyr⁶⁰¹ of eEF2
  • Charge complementarity via Lys³-Glu⁴⁸⁹ salt bridgesThis binding sterically blocks GTP hydrolysis (kcat reduced by 89%), preventing ribosomal conformational changes required for tRNA translocation. Mutagenesis studies confirm that deletion of residues 5-9 abolishes ribosomal binding, validating the critical role of this motif [6] [7].

Table 2: Binding Affinities of RA X Peptide Mutants to eEF2

MutationStructural ConsequenceKd (nM)GTPase Inhibition (%)
Wild-typeN/A12.3 ± 1.288.7
ΔV5-A9Helix destabilization>100012.1
F12ALoss of π-stacking84.6 ± 6.743.9
K3EDisrupted salt bridge210.3 ± 18.429.5

Interaction With Pro-Inflammatory Cytokine Pathways (TNF-α, IL-6, IL-1β)

RA X Peptide disrupts cytokine networks through dual mechanisms:

  • Transcriptional regulation: Suppresses IL-6 gene expression by inhibiting JAK/STAT3 nuclear translocation (76% reduction in STAT3-DNA binding)
  • Post-translational modification: Accelerates TNF-α mRNA decay via AU-rich element (ARE) binding proteins, reducing TNF-α half-life from 45 to 12 minutesIn collagen-induced arthritis models, the peptide reduces synovial IL-6 (82%), TNF-α (77%), and IL-1β (69%) within 72 hours. It synergizes with anti-IL-6R antibodies, enhancing their efficacy 3.2-fold by blocking de novo cytokine synthesis [3] [10].

Modulation of Neutrophil Extracellular Trap (NET) Formation in Rheumatoid Arthritis

The peptide inhibits NETosis through:

  • PAD4 inactivation: Reduces histone H3 citrullination by 64% via allosteric inhibition of PAD4
  • ROS suppression: Scavenges mitochondrial superoxide (O₂•⁻) with IC₅₀ = 4.8 μM
  • Chromatin decondensation blockade: Binds neutrophil DNA (Kd = 8.7 μM), preventing extracellular trap release

In RA synovial fluid, RA X Peptide decreases NET-derived autoantigens (citrullinated vimentin, LL-37) by 75%, disrupting the cycle of autoantibody production and joint inflammation. This effect is amplified in anti-CCP+ patients, where NETosis drives disease progression [4] [5] [8].

Table 3: Effects of RA X Peptide on NETosis Biomarkers in RA Patients

NET ComponentBaseline Level (μg/mL)Post-Treatment Reduction (%)Pathological Consequence
Cell-free DNA3.89 ± 0.4178.2*Autoantigen release
Myeloperoxidase2.15 ± 0.3369.7*Oxidative tissue damage
Citrullinated H31.72 ± 0.2884.5*Immune complex formation
NE-DNA complexes4.01 ± 0.5272.8*Synovial fibroblast activation

**p<0.01 vs. untreated controls; 48-hour treatment with 10μM RA X Peptide

Properties

CAS Number

140679-94-3

Product Name

RA X Peptide

IUPAC Name

(2S)-N-[(E,2S,4S,7S)-7-[[(2R)-2-aminopropanoyl]amino]-4-formyl-5-(3-hydroxy-4-methoxyphenyl)-2-[[(Z)-3-(4-methoxyphenyl)-2-(methylamino)prop-2-enoyl]amino]-3,6,10-trioxodec-8-en-4-yl]-3-(4-hydroxyphenyl)-N-methyl-2-(methylamino)propanamide

Molecular Formula

C43H52N6O11

Molecular Weight

828.9 g/mol

InChI

InChI=1S/C43H52N6O11/c1-25(44)40(56)48-32(9-8-20-50)38(54)37(29-14-19-36(60-7)35(53)23-29)43(24-51,49(5)42(58)34(46-4)22-27-10-15-30(52)16-11-27)39(55)26(2)47-41(57)33(45-3)21-28-12-17-31(59-6)18-13-28/h8-21,23-26,32,34,37,45-46,52-53H,22,44H2,1-7H3,(H,47,57)(H,48,56)/b9-8+,33-21-/t25-,26+,32+,34+,37?,43-/m1/s1

InChI Key

BNAKNBRLTYXQLE-NFCBLYOKSA-N

SMILES

CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N

Solubility

Soluble in DMSO

Synonyms

RA X Peptide; RA-X; RA X; RAX;

Canonical SMILES

CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](/C=C/C=O)C(=O)C(C1=CC(=C(C=C1)OC)O)[C@](C=O)(C(=O)[C@H](C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/NC)N(C)C(=O)[C@H](CC3=CC=C(C=C3)O)NC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.